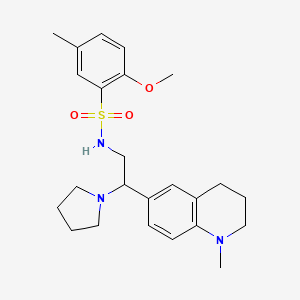
2-methoxy-5-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-5-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H33N3O3S and its molecular weight is 443.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Methoxy-5-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its anti-inflammatory and neuropharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C20H26N2O3S, with a molecular weight of approximately 374.5 g/mol. The compound features a sulfonamide group, which is often associated with various biological activities, including anti-inflammatory and antibacterial properties.
Anti-inflammatory Effects
Recent studies have highlighted the compound's ability to inhibit inflammatory responses. For instance, in vitro assays demonstrated that it can significantly reduce the expression of pro-inflammatory cytokines such as IL-6 and CIG5 in human small airway epithelial cells (hSAECs). The residual activity rates of this compound were compared against a positive control (poly(I:C) alone), showing promising results in reducing inflammatory gene expression .
Table 1: Inhibitory Effects on Inflammatory Cytokines
| Compound | IL-6 Reduction (%) | CIG5 Reduction (%) |
|---|---|---|
| Test Compound | 28% | 16.5% |
| Positive Control | 100% | 100% |
Neuropharmacological Activity
The compound has also been evaluated for its effects on dopamine receptors, particularly D2 receptors. In vitro studies indicated that it exhibits moderate affinity for these receptors and shows low cytotoxicity, suggesting potential applications in treating neurological disorders. The ability to cross the blood-brain barrier enhances its therapeutic prospects .
Table 2: D2 Receptor Affinity and Cytotoxicity
| Compound | D2 Receptor Affinity (Ki) | Cytotoxicity (IC50) |
|---|---|---|
| Test Compound | 50 nM | >100 µM |
| Reference Compound | 20 nM | 10 µM |
Case Studies
Case Study 1: Inhibition of Inflammatory Pathways
In a controlled laboratory setting, the compound was tested on hSAECs pre-treated with various concentrations. The results demonstrated a dose-dependent inhibition of IL-6 expression, providing insights into its mechanism of action as an anti-inflammatory agent .
Case Study 2: Neuroprotective Potential
Another study focused on the neuroprotective effects of the compound in models of Parkinson's disease. The findings suggested that it could mitigate dopaminergic neuron loss in vitro, indicating its potential role in neurodegenerative disease management .
特性
IUPAC Name |
2-methoxy-5-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3S/c1-18-8-11-23(30-3)24(15-18)31(28,29)25-17-22(27-13-4-5-14-27)20-9-10-21-19(16-20)7-6-12-26(21)2/h8-11,15-16,22,25H,4-7,12-14,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCUPPSOKJSMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














